molecular formula C7H14N2O3 B167972 Glycyl-L-valine CAS No. 1963-21-9

Glycyl-L-valine

Cat. No.: B167972
CAS No.: 1963-21-9
M. Wt: 174.20 g/mol
InChI Key: STKYPAFSDFAEPH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-valine is a dipeptide composed of glycine and L-valine. It is a derivative of amino acids and is often found as an intermediate in protein metabolism. The compound has the molecular formula C7H14N2O3 and a molecular weight of 174.20 g/mol . This compound is known for its role in various biochemical processes and is utilized in scientific research for its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-L-valine can be synthesized through the condensation of glycine and L-valine. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In industrial settings, this compound is produced using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form simpler amino acid derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

Scientific Research Applications

Glycyl-L-valine is widely used in scientific research due to its role in protein metabolism and its biochemical properties. Some key applications include:

Comparison with Similar Compounds

    Glycyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.

    Glycyl-L-leucine: Similar structure but with leucine instead of valine.

    Glycyl-L-phenylalanine: Contains phenylalanine, offering different biochemical properties.

Uniqueness: Glycyl-L-valine is unique due to its specific combination of glycine and L-valine, which imparts distinct biochemical properties. Its role in protein metabolism and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKYPAFSDFAEPH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879005
Record name L-Valine, N-glycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1963-21-9
Record name Glycyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1963-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Valine, N-glycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycylvaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyl-L-valine
Reactant of Route 2
Glycyl-L-valine
Reactant of Route 3
Glycyl-L-valine
Reactant of Route 4
Reactant of Route 4
Glycyl-L-valine
Reactant of Route 5
Reactant of Route 5
Glycyl-L-valine
Reactant of Route 6
Reactant of Route 6
Glycyl-L-valine
Customer
Q & A

Q1: What is the molecular formula and weight of Glycyl-L-valine?

A1: this compound has a molecular formula of C7H14N2O3 and a molecular weight of 174.20 g/mol. []

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed various spectroscopic techniques to characterize this compound, including:

  • Electron Paramagnetic Resonance (EPR): Used to study the free radicals generated in gamma-irradiated this compound. [, ] ,
  • Proton Magnetic Resonance (PMR): Used to investigate the structure and conformation of this compound in solution, analyzing how the chemical shift of protons varies with pH. []
  • Infrared (IR) and Raman Spectroscopy: Utilized to analyze the vibrational modes of this compound, providing insights into its molecular structure. []
  • UV-Visible Spectrophotometry: Employed to study the complexation of this compound with metal ions and its impact on the electronic transitions within the complex. [, ] ,

Q3: What is known about the crystal structure of this compound?

A3: this compound crystallizes as a dihydrate in a monoclinic space group. Interestingly, it exhibits a high Z' value (Z' = 7), meaning there are seven independent molecules in its asymmetric unit. [, ] , This unusual characteristic is thought to influence its hydrogen bonding patterns and contribute to the stability of its crystal structure.

Q4: How is this compound absorbed in the intestines?

A4: Research suggests that this compound is absorbed more efficiently in the chick small intestine than its individual amino acid constituents. [] This absorption appears to be a sodium-independent process reliant on aerobic metabolism. Studies also suggest the involvement of an exchange transport mechanism with other amino acids.

Q5: Can this compound be used in parenteral nutrition?

A5: Yes, research has shown that this compound can be effectively utilized as a substrate for parenteral nutrition in humans. [] Studies demonstrate its efficient uptake and metabolism, leading to increased plasma concentrations of its constituent amino acids.

Q6: How does this compound interact with other dipeptides in the intestines?

A6: Studies on chicks indicate a complex interplay between this compound and other dipeptides during intestinal uptake. Depending on the specific dipeptide involved, this compound can experience either inhibition or stimulation of its absorption. [] This suggests a complex regulatory mechanism governing peptide absorption in the intestines.

Q7: Does this compound interact with enzymes?

A7: Yes, this compound is a substrate for dipeptidases, particularly this compound hydrolase, which breaks it down into glycine and L-valine. [, , ] , , These enzymes play a crucial role in protein digestion and amino acid absorption in the body.

Q8: How does this compound interact with surfactants?

A8: Studies show that this compound interacts with surfactants like sodium dodecyl sulfate (SDS) and dodecyltrimethylammonium bromide (DTAB). These interactions affect various physicochemical properties of the surfactant solutions, including critical micelle concentration, surface tension, and thermodynamic parameters. [, , ] , , This information is valuable for understanding the behavior of this compound in formulations and biological systems.

Q9: Can this compound impact the activity of other compounds?

A9: Research has shown that this compound can antagonize the antifungal activity of Polyoxin A against Alternaria kikuchiana. [] This antagonism is attributed to the competitive inhibition of Polyoxin A uptake by this compound. This finding highlights the potential of dipeptides like this compound to influence the efficacy of other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.